

9-(4-Bromophenyl)-10-phenylanthracene molecular structure and formula

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Compound of Interest

Compound Name: 9-(4-Bromophenyl)-10-phenylanthracene

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An In-depth Technical Guide to 9-(4-Bromophenyl)-10-phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(4-Bromophenyl)-10-phenylanthracene is a substituted polycyclic aromatic hydrocarbon with significant applications in the field of organic electronics. Its rigid, planar anthracene core, combined with the electronic properties of the phenyl and bromophenyl substituents, makes it a valuable building block, primarily utilized as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[1] This guide provides a comprehensive overview of its molecular structure, chemical properties, a detailed synthesis protocol, and its primary applications.

Molecular Structure and Formula

The molecule consists of a central anthracene ring system. A phenyl group is attached at the 9-position, and a 4-bromophenyl group is attached at the 10-position. The presence of the bromine atom offers a reactive site for further chemical modifications, such as cross-coupling reactions, which is crucial for building more complex molecules for advanced materials.[1]

Molecular Formula: $C_{26}H_{17}Br$

IUPAC Name: **9-(4-bromophenyl)-10-phenylanthracene**[\[2\]](#)

CAS Number: 625854-02-6[\[2\]](#)

Synonyms: 9-phenyl-10-(4-bromophenyl)anthracene, Anthracene, 9-(4-bromophenyl)-10-phenyl-[\[1\]](#)[\[2\]](#)

The 2D and 3D structures of the molecule are visualized below.

Diagram: Molecular Structure of **9-(4-Bromophenyl)-10-phenylanthracene**

Caption: 2D representation of the **9-(4-Bromophenyl)-10-phenylanthracene** molecule.

Physicochemical Properties

This compound is typically supplied as a slight yellow solid or crystalline powder with a purity of 98% or higher.[\[1\]](#) A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Weight	409.32 g/mol	[3]
Exact Mass	408.05136 Da	[2]
Physical Appearance	Slight yellow solid / Crystalline powder	[1]
Melting Point	227 °C	TCI America
Flash Point	106 °C	[1]
Purity	≥98.0% - ≥99.0%	[1] [3]
Solubility	Soluble in organic solvents like chloroform and dichloromethane.	Inferred from synthesis protocols

Note: A boiling point of 161°C has been reported[\[1\]](#), but this value appears anomalous for a molecule of this size and structure and should be treated with caution.

Experimental Protocols

Synthesis of 9-(4-Bromophenyl)-10-phenylanthracene

The synthesis of asymmetrically substituted diarylanthracenes like **9-(4-Bromophenyl)-10-phenylanthracene** is most effectively achieved through a sequential Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and high-yielding route. The general strategy involves a two-step process starting from 9,10-dibromoanthracene.

Step 1: Synthesis of 9-Bromo-10-phenylanthracene

The first step is a selective mono-arylation of 9,10-dibromoanthracene with phenylboronic acid.

- Materials:
 - 9,10-Dibromoanthracene
 - Phenylboronic acid
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or a palladacycle complex)
 - Base (e.g., 2M aqueous K_2CO_3 solution)
 - Solvent (e.g., Toluene or Tetrahydrofuran (THF))
 - Anhydrous Magnesium Sulfate (MgSO_4)
 - Solvents for extraction and chromatography (e.g., Dichloromethane, Hexane)
- Procedure:
 - In a round-bottom flask, dissolve 9,10-dibromoanthracene (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon).
 - Add the palladium catalyst (typically 1-5 mol%).
 - Add phenylboronic acid (1.1 equivalents).
 - Add the aqueous base (2-3 equivalents).

- Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~65°C for THF) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After cooling to room temperature, quench the reaction with water.
- Extract the product into an organic solvent like dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate 9-Bromo-10-phenylanthracene.

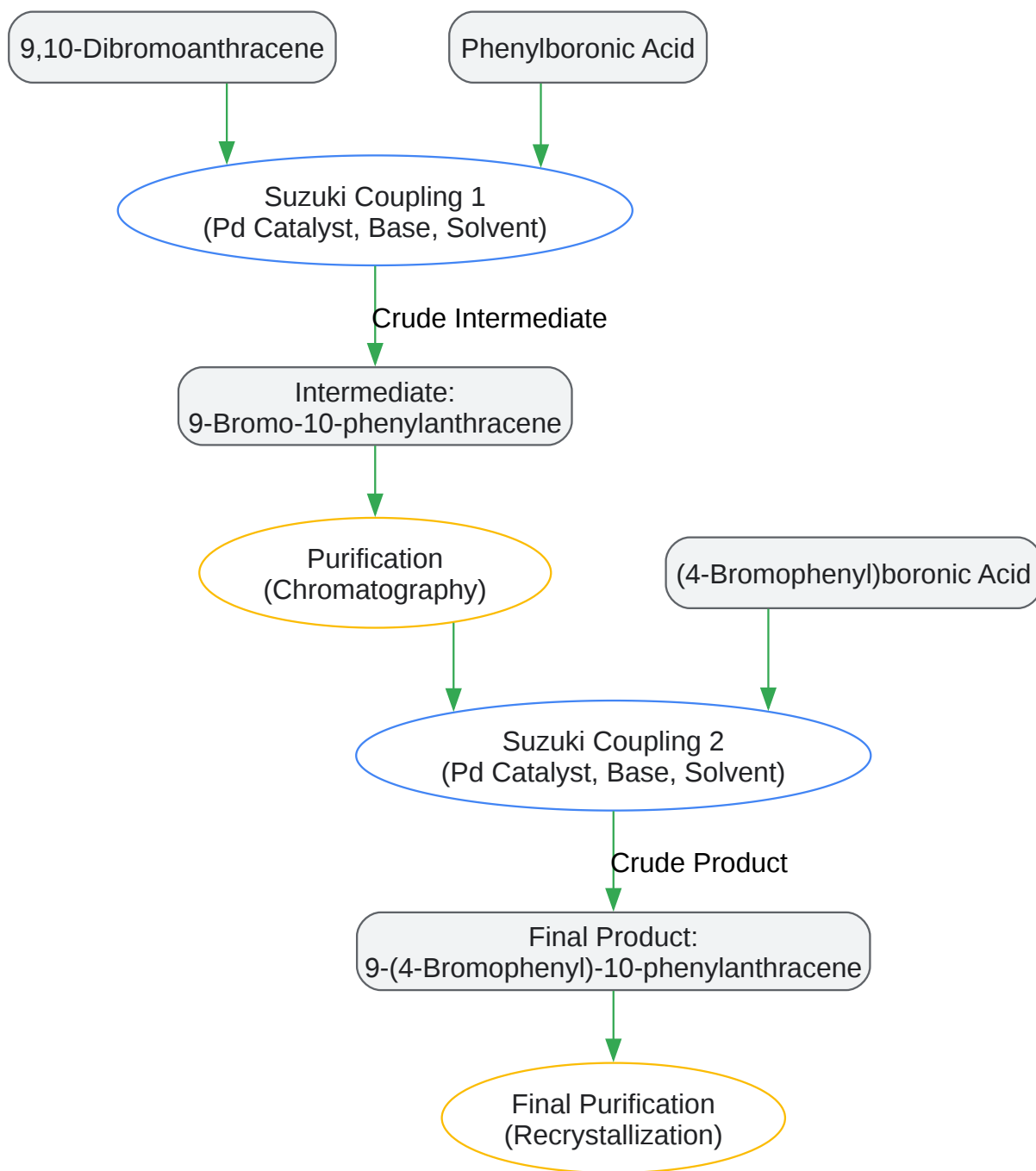
Step 2: Synthesis of **9-(4-Bromophenyl)-10-phenylanthracene**

The second step involves the coupling of the mono-substituted intermediate with (4-bromophenyl)boronic acid.

- Materials:
 - 9-Bromo-10-phenylanthracene (from Step 1)
 - (4-Bromophenyl)boronic acid
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
 - Base (e.g., 2M aqueous K_2CO_3 solution)
 - Solvent (e.g., Toluene)
- Procedure:
 - Combine 9-Bromo-10-phenylanthracene (1 equivalent), (4-bromophenyl)boronic acid (1.2 equivalents), the palladium catalyst (1-5 mol%), and the solvent in a flask under an inert atmosphere.

- Add the aqueous base (2-3 equivalents).
- Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
- Upon completion, cool the reaction to room temperature and perform a work-up as described in Step 1 (water quench, extraction, drying, and concentration).
- Purify the final product by recrystallization from a suitable solvent system (e.g., methanol/chloroform) or by column chromatography to yield **9-(4-Bromophenyl)-10-phenylanthracene** as a solid.^[4]

Diagram: Synthesis Workflow for **9-(4-Bromophenyl)-10-phenylanthracene**



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Caption: A logical workflow for the two-step synthesis via Suzuki-Miyaura cross-coupling.

Spectroscopic Data

While commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, specific experimental spectra for **9-(4-Bromophenyl)-10-phenylanthracene** are not readily available in the public domain.[3][5] However, characterization data for the key precursor, 9-Bromo-10-phenylanthracene, has been reported.

Characterization Data for 9-Bromo-10-phenylanthracene (Precursor):

- ^1H NMR (500 MHz, CDCl_3): δ 8.67 – 8.61 (m, 2H), 7.71 – 7.65 (m, 2H), 7.64 – 7.56 (m, 5H), 7.45 – 7.37 (m, 4H).[4]
- EI-MS (m/z): Calculated for $\text{C}_{20}\text{H}_{13}\text{Br}$: 333.22.[4]

This data is useful for confirming the successful synthesis of the intermediate compound during the experimental workflow.

Crystal Structure

As of this writing, detailed crystallographic data (e.g., CIF files, unit cell parameters) for **9-(4-Bromophenyl)-10-phenylanthracene** is not available in open-access crystallographic databases.

Applications in Research and Development

The primary application of **9-(4-Bromophenyl)-10-phenylanthracene** is as a key intermediate for the synthesis of more complex molecules used in organic electronics.

- OLED Technology:** It serves as a foundational structure for creating host and emitter materials in OLEDs. The anthracene core possesses inherent luminescent properties, and the phenyl and bromophenyl groups can be further functionalized to tune the emission color, charge transport properties, and overall device efficiency and stability.[1]
- Organic Semiconductors:** The rigid, planar structure of the anthracene core facilitates π - π stacking, which is essential for charge transport in organic semiconductors. Derivatives of this molecule can be explored for applications in organic field-effect transistors (OFETs).

- Advanced Materials: The reactive bromine handle allows for its use as a precursor in the development of novel materials for a range of applications, including chemical sensors, organic photovoltaics (OPVs), and potentially organic lasers.[1]

Conclusion

9-(4-Bromophenyl)-10-phenylanthracene is a well-defined organic compound with a specialized but critical role in materials science, particularly for the advancement of OLED technologies. Its synthesis is achievable through established organometallic cross-coupling reactions, and its structure provides a versatile platform for the development of new functional organic materials. While detailed public spectroscopic and crystallographic data on the final molecule is sparse, its properties can be inferred from its chemical structure and the characterization of its precursors. This guide provides the foundational technical information required for its synthesis and application in a research and development setting.

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